molecular formula C7H9ClN2 B3022132 6-chloro-N-ethylpyridin-2-amine CAS No. 89026-80-2

6-chloro-N-ethylpyridin-2-amine

Cat. No.: B3022132
CAS No.: 89026-80-2
M. Wt: 156.61 g/mol
InChI Key: AOQBIRDOCWHWQU-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylpyridin-2-amine is a pyridine derivative featuring a chlorine atom at the 6-position and an ethyl-substituted amine group at the 2-position. Pyridin-2-amine derivatives are widely utilized in medicinal chemistry and agrochemical research due to their ability to act as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name

6-chloro-N-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQBIRDOCWHWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603912
Record name 6-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89026-80-2
Record name 6-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-ethylpyridin-2-amine typically involves the chlorination of N-ethylpyridin-2-amine. One common method is to react N-ethylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of 6-chloro-N-ethylpyridin-2-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Types of Reactions:

    Substitution Reactions: 6-chloro-N-ethylpyridin-2-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to remove the chlorine atom, yielding N-ethylpyridin-2-amine.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted pyridines, N-oxide derivatives, and reduced amines are some of the major products formed from these reactions.

Scientific Research Applications

6-chloro-N-ethylpyridin-2-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key pyridine derivatives and their substituents, enabling a systematic comparison:

Compound Name Substituents Molecular Formula Key Features
6-Chloro-N-ethylpyridin-2-amine - Cl (6-position)
- N-Ethyl (2-position)
C₇H₉ClN₂ Balanced lipophilicity; moderate steric hindrance
6-Chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine - Cl (6-position)
- N-(Pyridin-3-ylmethyl) (2-position)
C₁₁H₁₁ClN₄ Increased aromaticity; potential for π-π interactions
6-Chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine - Cl (6-position)
- Trifluoromethyl (4-position)
- N-Ethylideneamino
C₉H₉ClF₃N₃ Electron-withdrawing CF₃ group; rigid ethylideneamino substituent
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine - Cl (6-position)
- Cyclohexyl and N-methyl (2-position)
C₁₁H₁₇ClN₄ High steric bulk; enhanced lipophilicity
6-Chloro-5-iodopyridin-2-amine - Cl (6-position)
- I (5-position)
C₅H₅ClIN₂ Halogen-rich; potential for cross-coupling reactions

Physicochemical Properties

While direct data for 6-chloro-N-ethylpyridin-2-amine are unavailable, inferences can be drawn from analogous compounds:

  • Solubility : The ethyl group likely increases lipophilicity compared to smaller substituents (e.g., methyl) but less than bulkier groups like cyclohexyl .
  • Basicity : The amine’s basicity may be reduced compared to unsubstituted pyridin-2-amine due to the electron-donating ethyl group. In contrast, trifluoromethyl substituents (as in ) would further decrease basicity.
  • Thermal Stability: Derivatives with rigid substituents (e.g., ethylideneamino in ) may exhibit lower thermal stability due to steric strain.

Biological Activity

6-Chloro-N-ethylpyridin-2-amine (CAS No. 89026-80-2) is an organic compound that belongs to the pyridine family. Its unique structure, characterized by a chlorine atom at the 6-position and an ethylamine group at the 2-position, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C7H9ClN2
  • Molecular Weight : 158.61 g/mol
  • Structure : The compound features a pyridine ring substituted with a chlorine atom and an ethylamine group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 6-chloro-N-ethylpyridin-2-amine exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results in inhibiting the growth of various bacterial strains, particularly Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
    • Minimum inhibitory concentration (MIC) values suggest significant potency against these pathogens, indicating its potential as a lead compound in antibiotic development.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .
  • Pharmacological Applications :
    • Due to its structural features, it is being explored as a pharmacophore in drug discovery efforts aimed at developing new therapeutic agents .

The biological effects of 6-chloro-N-ethylpyridin-2-amine are believed to stem from its interaction with specific molecular targets such as enzymes or receptors involved in microbial growth and inflammation. The presence of the chlorine atom and ethylamine group enhances its binding affinity and specificity, which may lead to inhibition or activation of critical biochemical pathways .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
6-Chloro-2-pyridinamineC7H8ClN2Lacks ethyl group; simpler structure
N-Ethylpyridin-2-amineC7H10N2Lacks chlorine atom; potential for different activity
2-Chloro-6-aminopyridineC7H8ClNContains amino group instead of ethylamine

This table highlights the structural diversity among pyridine derivatives and their potential implications for biological activity.

Case Studies

  • Antibacterial Screening :
    A study evaluated various pyridine derivatives, including 6-chloro-N-ethylpyridin-2-amine, demonstrating selective antibacterial activity against Micrococcus luteus with MIC values around 2.0 μM . This finding supports the hypothesis that structural modifications can enhance antimicrobial efficacy.
  • Inflammation Models :
    In vitro assays assessing the anti-inflammatory effects of similar compounds have indicated that modifications at the pyridine ring can significantly alter their inhibitory effects on pro-inflammatory cytokines . Further studies are needed to clarify the specific pathways affected by 6-chloro-N-ethylpyridin-2-amine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.